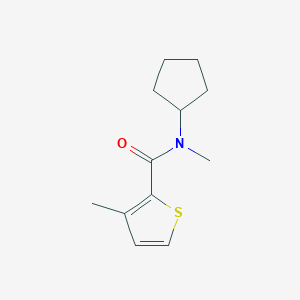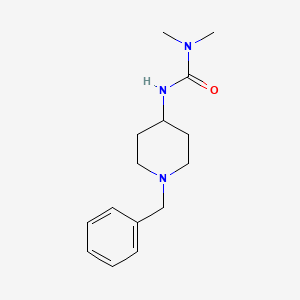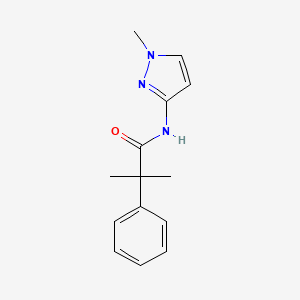
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. It is a novel compound that has shown promising results in preclinical studies and has the potential to become an effective treatment option for patients suffering from neuropathic pain.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide works by inhibiting the activity of a specific protein called voltage-gated sodium channel Nav1.7. This protein is involved in the transmission of pain signals in the nervous system, and its inhibition by N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide results in a reduction in pain transmission. The compound has been shown to selectively target Nav1.7, with no significant effects on other sodium channels.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the excitability of sensory neurons, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of glial cells that contribute to pain hypersensitivity. These effects are thought to contribute to the analgesic effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is its selectivity for Nav1.7, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal studies, which is an important consideration for the development of a new drug. However, one limitation of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One potential application is in the treatment of other types of pain, such as inflammatory pain or cancer-related pain. Another direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide in clinical trials, with the ultimate goal of bringing this novel compound to market as a treatment option for patients suffering from neuropathic pain.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting with the reaction of 2,4-dimethylphenylhydrazine with 4-hydroxypiperidine to form the intermediate compound, which is then reacted with propanoyl chloride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to have potent analgesic effects in various animal models, including mechanical and thermal hypersensitivity. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-4-5-15(12(2)10-11)17-16(20)13(3)18-8-6-14(19)7-9-18/h4-5,10,13-14,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUDKSBLJOGXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)



![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)


